Ethanamine, 2-(4-(2-bromo-1,2-diphenylethenyl)phenoxy)-N,N-dimethyl-, (Z)-
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Overview
Description
(E,Z)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene is a complex organic compound with a unique structure that includes a bromo group, a dimethylaminoethoxy group, and a diphenylethene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E,Z)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Diphenylethene Backbone: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the diphenylethene structure.
Introduction of the Bromo Group: The bromo group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Dimethylaminoethoxy Group: This step involves the reaction of the intermediate compound with a suitable dimethylaminoethoxy reagent, often under basic conditions to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E,Z)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated bonds.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromo group.
Scientific Research Applications
(E,Z)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (E,Z)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene involves its interaction with specific molecular targets and pathways. The dimethylaminoethoxy group can interact with biological receptors, potentially modulating their activity. The bromo group can participate in halogen bonding, influencing the compound’s binding affinity and specificity. Additionally, the diphenylethene backbone provides structural rigidity, contributing to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
(E,Z)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene: shares similarities with other diphenylethene derivatives, such as:
Uniqueness
The uniqueness of (E,Z)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene lies in its specific combination of functional groups, which imparts distinct chemical and physical properties
Properties
CAS No. |
97151-01-4 |
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Molecular Formula |
C24H24BrNO |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
2-[4-[(Z)-2-bromo-1,2-diphenylethenyl]phenoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C24H24BrNO/c1-26(2)17-18-27-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(25)21-11-7-4-8-12-21/h3-16H,17-18H2,1-2H3/b24-23- |
InChI Key |
IAJYQHATSIOBSH-VHXPQNKSSA-N |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Br)/C3=CC=CC=C3 |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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